5-(2-Furylmethylene)-2-thioxo-4-imidazolidinone
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Overview
Description
5-(2-FURYLMETHYLENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that features a furan ring fused to an imidazole ring with a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYLMETHYLENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of furfural with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-FURYLMETHYLENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, showing activity against certain bacterial and fungal strains.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5-(2-FURYLMETHYLENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE exerts its effects involves interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-(2-FURYLMETHYLENE)-3-ISOBUTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: Another heterocyclic compound with a similar structure but different biological activities.
2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Compounds with a furan ring and similar reactivity patterns.
Uniqueness
5-(2-FURYLMETHYLENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of a furan and imidazole ring with a thioxo group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
618-81-5 |
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Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(9-8(13)10-7)4-5-2-1-3-12-5/h1-4H,(H2,9,10,11,13)/b6-4- |
InChI Key |
GARSQZBFJYWLJC-XQRVVYSFSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=S)N2 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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